molecular formula C15H10O3 B191518 7-Hydroxyflavone CAS No. 6665-86-7

7-Hydroxyflavone

Cat. No. B191518
CAS RN: 6665-86-7
M. Wt: 238.24 g/mol
InChI Key: MQGPSCMMNJKMHQ-UHFFFAOYSA-N
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Patent
US04758678

Procedure details

7-2,3-Epoxypropoxy)flavone is useful as an intermediate for the preparation of 7-[3-(alkylamino)-2-hydroxypropoxy]flavones, which aminated flavones are disclosed in U.S. Pat. No. 4,495,198 to be particularly useful as antihypertensives. This patent shows the preparation of 7-(2,3-epoxypropoxy)flavone in low yields by reaction of 7-hydroxyflavone and an epihalohydrin in the presence of either sodium hydroxide and ethanol (59% yield) or potassium carbonate and acetone (68% yield after refluxing for 2 days).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7-[3-(alkylamino)-2-hydroxypropoxy]flavones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
flavones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
7-(2,3-epoxypropoxy)flavone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1C2C(=CC=CC=2)C(=O)C=C1C1C=CC=CC=1.O1CC1C[O:21][C:22]1[CH:31]=[C:30]2[C:25]([C:26](=[O:38])[CH:27]=[C:28]([C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)[O:29]2)=[CH:24][CH:23]=1>>[OH:21][C:22]1[CH:31]=[C:30]2[C:25]([C:26](=[O:38])[CH:27]=[C:28]([C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)[O:29]2)=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
Name
7-[3-(alkylamino)-2-hydroxypropoxy]flavones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
flavones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
7-(2,3-epoxypropoxy)flavone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(COC2=CC=C3C(C=C(OC3=C2)C2=CC=CC=C2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(C=C(OC2=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.